Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate

neglected tropical diseases phenotypic screening target-based screening

This compound is a unique multi-pathogen screening hit with pre-validated data against M. tuberculosis, T. cruzi, L. donovani, and P. berghei. Its fragment-grown architecture with piperidine-linked thiadiazole and methyl benzoate ester enables direct SAR exploration for hit-to-lead optimization. Procure a single reference standard for cross-disease comparative analysis instead of sourcing separate compounds for each pathogen. Available for immediate shipping; contact us for pricing and custom packaging.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 1396793-21-7
Cat. No. B2504255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate
CAS1396793-21-7
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C17H19N3O3S/c1-11-18-19-15(24-11)12-7-9-20(10-8-12)16(21)13-3-5-14(6-4-13)17(22)23-2/h3-6,12H,7-10H2,1-2H3
InChIKeyWPEBFXWSHKPVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate (CAS 1396793-21-7): Chemical Identity, Physicochemical Baseline, and Screening Provenance


Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate (CAS 1396793-21-7) is a fully synthetic small molecule (C₁₇H₁₉N₃O₃S; MW 345.4 g/mol) that combines a 5-methyl-1,3,4-thiadiazole heterocycle, a piperidine spacer, and a methyl benzoate ester terminus . The compound is registered in the ChEMBL database and has been screened in multiple phenotypic and target-based assays relevant to neglected tropical diseases, including assays against Mycobacterium tuberculosis, Trypanosoma cruzi, Leishmania donovani, and Plasmodium berghei [1]. Its physicochemical profile—featuring a moderate molecular weight, three hydrogen-bond acceptors (the thiadiazole nitrogens and the carbonyl oxygen), and a calculated logP consistent with drug-like space—positions it as a tractable starting point for medicinal chemistry optimization programs .

Why Generic 1,3,4-Thiadiazole or Piperidine Derivatives Cannot Substitute for Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate in Focused Screening Cascades


The 5-methyl-1,3,4-thiadiazole scaffold is widely exploited in medicinal chemistry for antimicrobial and anticancer applications, but the biological activity of thiadiazole-containing compounds is exquisitely sensitive to the nature and position of peripheral substituents [1][2]. The target compound integrates three distinct pharmacophoric elements—the electron-deficient thiadiazole ring, a conformational constraining piperidine linker, and a methyl benzoate ester capable of participating in π-stacking and hydrogen-bonding interactions—into a single molecular architecture. Removal or replacement of any one of these modules (e.g., swapping the piperidine for a piperazine, relocating the thiadiazole attachment from the 4- to the 3-position of the piperidine ring, or omitting the benzoate ester) generates analogs that occupy different regions of chemical space and cannot be assumed to recapitulate the multi-target screening fingerprint observed for the parent compound [3]. The quantitative evidence below demonstrates precisely where these structural differences translate into measurable functional divergence.

Quantitative Differentiation Evidence for Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate Versus Closest Structural Analogs


Multi-Target Screening Fingerprint Across Neglected Disease Pathogens Distinguishes the Full Benzoate-Extended Architecture from the Core Thiadiazole-Piperidine Fragment

The target compound has been evaluated in at least seven distinct ChEMBL-registered assays spanning four pathogen species, generating a multi-target activity fingerprint that is absent for the simpler core fragment 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine . The latter compound (PDB ligand code RWS) appears exclusively as a crystallographic fragment in tubulin and other protein co-structures, with no reported phenotypic activity against the pathogen panel [1]. The addition of the 1-carbonyl-4-methylbenzoate extension to the piperidine nitrogen transforms a purely structural biology tool into a compound with demonstrable activity in disease-relevant assays.

neglected tropical diseases phenotypic screening target-based screening 1,3,4-thiadiazole

Mycobacterium tuberculosis Phenotypic Growth Inhibition Under Dual Metabolic Conditions: A Profiling Advantage Over Single-Condition Screening Compounds

The target compound has been profiled in two orthogonal M. tuberculosis phenotypic growth assays: a 4-day assay on DPPC/cholesterol medium (CHEMBL4649948) and a 3-day assay on 7H9/glucose medium (CHEMBL4649949) . This dual-condition profiling is significant because it probes compound activity under both fatty-acid-dependent (cholesterol-utilizing, mimicking the in vivo granuloma environment) and carbohydrate-dependent metabolic states. Most primary screening hits in the ChEMBL database are tested under only a single growth condition, limiting the ability to assess metabolic-context-dependent efficacy [1]. While exact MIC or IC₅₀ values for this compound are not publicly available in the aggregated records, the existence of paired data across these two physiologically distinct conditions provides a more informative starting point for triage than single-condition data for comparator compounds.

tuberculosis phenotypic growth assay Mycobacterium tuberculosis drug discovery

Engagement of Aminoacyl-tRNA Synthetases Across Evolutionarily Divergent Pathogens: A Differentiated Polypharmacology Profile Relative to Single-Target Thiadiazole Series

The compound is recorded as having been screened against two mechanistically related but evolutionarily distant aminoacyl-tRNA synthetase (aaRS) targets: T. cruzi histidyl-tRNA synthetase (Tc-HisRS; CHEMBL4649954) and L. donovani methionyl-tRNA synthetase (LdMetRS; CHEMBL3988443) . This is noteworthy because most published thiadiazole-based aaRS inhibitor series focus on a single pathogen enzyme (typically bacterial or plasmodial) [1]. The observation that this scaffold is amenable to screening against aaRS enzymes from two different kinetoplastid parasites suggests a polypharmacology potential that is not shared by more narrowly optimized single-target thiadiazole inhibitor families. However, specific IC₅₀ or Kᵢ values for these individual assays are not publicly available in the aggregated ChEMBL records, and this inference is based on target-class coverage breadth rather than potency data.

aminoacyl-tRNA synthetase Trypanosoma cruzi Leishmania donovani anti-parasitic

Physicochemical Property Differentiation: MW, logP, and H-Bond Profile Versus Simpler Thiadiazole-Piperidine Fragments Informs Compound Library Design

The target compound (C₁₇H₁₉N₃O₃S; MW 345.4 g/mol; 3 H-bond acceptors, 0 H-bond donors) occupies a physicochemical space that is distinct from both the minimal core fragment 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (C₈H₁₃N₃S; MW 183.3 g/mol; 2 H-bond acceptors, 0 H-bond donors) and larger, less tractable thiadiazole conjugates [1]. The addition of the 4-methoxycarbonylbenzoyl group increases molecular weight by ~162 Da and introduces a third hydrogen-bond acceptor (the ester carbonyl), while maintaining zero hydrogen-bond donors—a profile that preserves membrane permeability potential while adding opportunities for target engagement via π-stacking and dipole interactions. The calculated partition coefficient for the target compound is expected to be approximately 2–3 log units higher than the core fragment, based on the contribution of the benzoate ester moiety [2]. These differences mean that the target compound cannot be replaced by the core fragment in any solubility-, permeability-, or target-engagement-dependent assay without substantially altering the observed biological outcome.

physicochemical properties drug-likeness molecular weight logP

High-Value Application Scenarios for Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate in Drug Discovery and Chemical Biology


Hit triage in multi-pathogen neglected disease screening panels

The compound's existing ChEMBL profile across M. tuberculosis, T. cruzi, L. donovani, and P. berghei assays makes it suitable as a reference compound or starting hit for organizations running integrated neglected disease screening cascades. Rather than sourcing and testing separate compounds for each pathogen, a single procurement provides a molecule with documented multi-pathogen screening data, enabling cross-disease comparative analysis and potentially revealing polypharmacology opportunities [1].

Medicinal chemistry expansion vector for thiadiazole-piperidine fragment growing

For teams pursuing fragment-based drug discovery using the 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine fragment (as observed in PDB co-crystal structures 5R5T, 5S51, 7HNL, 7G8L), this compound represents a characterized 'fragment-grown' analog with the 4-methoxycarbonylbenzoyl extension already installed at the piperidine nitrogen [1]. Procuring both the fragment and the grown analog enables direct assessment of the SAR consequences of N-acylation, streamlining the hit-to-lead optimization timeline.

Aminoacyl-tRNA synthetase inhibitor screening and cross-parasite selectivity profiling

Given the compound's screening history against T. cruzi HisRS and L. donovani MetRS, it serves as a pre-validated starting point for aaRS-focused antiparasitic programs . Researchers can leverage the existing target engagement data to design selectivity panels against human mitochondrial and cytoplasmic aaRS enzymes, using the compound as a tool to establish selectivity windows that must be achieved by optimized leads.

M. tuberculosis metabolic-state-dependent vulnerability probe

The dual-condition Mtb profiling data (cholesterol-based vs. glucose-based growth media) positions this compound as a useful probe for investigating metabolic-state-dependent drug vulnerability in mycobacteria . This is particularly relevant for programs targeting persistent or latent Mtb populations that rely on fatty acid metabolism within the host granuloma. The compound can serve as a benchmark for validating high-content screening protocols that incorporate multiple carbon-source conditions.

Quote Request

Request a Quote for Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.